molecular formula C11H10O2 B12906222 3(2H)-Benzofuranone, 2-(2-propenyl)- CAS No. 104034-51-7

3(2H)-Benzofuranone, 2-(2-propenyl)-

Cat. No.: B12906222
CAS No.: 104034-51-7
M. Wt: 174.20 g/mol
InChI Key: DPFUGCZLCZLPRV-UHFFFAOYSA-N
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Description

2-Allylbenzofuran-3(2H)-one is an organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. The structure of 2-Allylbenzofuran-3(2H)-one consists of a benzene ring fused to a furan ring, with an allyl group attached to the second carbon of the furan ring.

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Acylation: One common method to synthesize 2-Allylbenzofuran-3(2H)-one involves the Friedel-Crafts acylation of benzofuran with allyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of benzofuran with allyl halides under mild conditions.

Industrial Production Methods: Industrial production methods for 2-Allylbenzofuran-3(2H)-one typically involve large-scale Friedel-Crafts acylation due to its efficiency and cost-effectiveness. The reaction is carried out in a controlled environment to ensure high yield and purity.

Types of Reactions:

    Oxidation: 2-Allylbenzofuran-3(2H)-one can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form 2-allylbenzofuran.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the allyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products:

    Oxidation: Oxidized derivatives such as 2-allylbenzofuran-3(2H)-one oxide.

    Reduction: 2-Allylbenzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Scientific Research Applications

2-Allylbenzofuran-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Allylbenzofuran-3(2H)-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

    Benzofuran: The parent compound without the allyl group.

    2-Methylbenzofuran-3(2H)-one: A similar compound with a methyl group instead of an allyl group.

    2-Ethylbenzofuran-3(2H)-one: A compound with an ethyl group instead of an allyl group.

Uniqueness: 2-Allylbenzofuran-3(2H)-one is unique due to the presence of the allyl group, which imparts distinct chemical and biological properties. The allyl group can participate in various chemical reactions, making the compound versatile for synthetic applications. Additionally, the biological activities of 2-Allylbenzofuran-3(2H)-one may differ from those of its analogs due to the specific interactions of the allyl group with molecular targets.

Properties

CAS No.

104034-51-7

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

2-prop-2-enyl-1-benzofuran-3-one

InChI

InChI=1S/C11H10O2/c1-2-5-10-11(12)8-6-3-4-7-9(8)13-10/h2-4,6-7,10H,1,5H2

InChI Key

DPFUGCZLCZLPRV-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C(=O)C2=CC=CC=C2O1

Origin of Product

United States

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